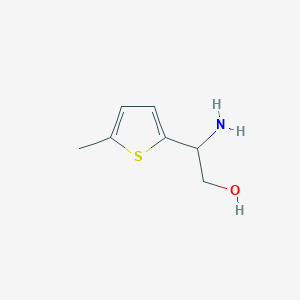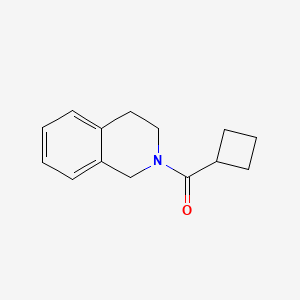![molecular formula C11H15BrN2O B2605598 (1R,2R)-2-[(3-bromopyridin-4-yl)oxy]cyclohexan-1-amine CAS No. 2277172-03-7](/img/structure/B2605598.png)
(1R,2R)-2-[(3-bromopyridin-4-yl)oxy]cyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-[(3-bromopyridin-4-yl)oxy]cyclohexan-1-amine is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a cyclohexane ring substituted with an amine group and a bromopyridinyl ether moiety. The stereochemistry of the compound, indicated by the (1R,2R) configuration, plays a crucial role in its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-[(3-bromopyridin-4-yl)oxy]cyclohexan-1-amine typically involves the following steps:
Formation of the bromopyridinyl ether: This step involves the reaction of 3-bromopyridine with an appropriate alcohol under basic conditions to form the bromopyridinyl ether.
Cyclohexane ring formation: The cyclohexane ring is synthesized through a series of reactions, including hydrogenation and cyclization.
Amine introduction:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the bromopyridinyl ether to the corresponding pyridinyl ether.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oximes, nitroso derivatives.
Reduction: Pyridinyl ethers.
Substitution: Various substituted pyridinyl ethers.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: In biological research, (1R,2R)-2-[(3-bromopyridin-4-yl)oxy]cyclohexan-1-amine is studied for its potential as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (1R,2R)-2-[(3-bromopyridin-4-yl)oxy]cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl ether moiety is believed to play a key role in binding to these targets, while the cyclohexane ring and amine group contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions are subjects of ongoing research.
相似化合物的比较
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine ring structure and are known for their biological activity.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds also feature a pyridine ring and are used in various medicinal applications.
Uniqueness: (1R,2R)-2-[(3-bromopyridin-4-yl)oxy]cyclohexan-1-amine is unique due to its specific stereochemistry and the presence of both a cyclohexane ring and a bromopyridinyl ether moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
(1R,2R)-2-(3-bromopyridin-4-yl)oxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-8-7-14-6-5-10(8)15-11-4-2-1-3-9(11)13/h5-7,9,11H,1-4,13H2/t9-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZPJMHWDFSWEJ-MWLCHTKSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OC2=C(C=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)OC2=C(C=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline](/img/structure/B2605517.png)
![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2605518.png)

![2-[(1H-indol-3-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B2605525.png)
![2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2605526.png)
![Ethyl 3-{[6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2605527.png)


![N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-fluoro-N'-methylbenzohydrazide](/img/structure/B2605531.png)


![N-Methyl-N-[2-(2-methylphenyl)ethyl]sulfamoyl fluoride](/img/structure/B2605534.png)

![3-fluoro-4-methoxy-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2605536.png)
